2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is an organic compound with a complex structure, featuring a chlorophenoxy group, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate halogenated compound under basic conditions to form the chlorophenoxy intermediate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling of Intermediates: The final step involves coupling the chlorophenoxy intermediate with the oxadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenoxyacetic acid: A simpler analog with herbicidal properties.
2-(4-chlorophenoxy)acetic acid: Another analog used in plant growth regulation.
2-(2-chlorophenoxy)propanoic acid: A related compound with potential agricultural applications.
Uniqueness
2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxadiazole ring and phenyl group contribute to its potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-13(25-16-10-6-5-9-15(16)20)19(24)21-12-11-17-22-18(23-26-17)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,24) |
InChI Key |
HYTRRRYEZHFDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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